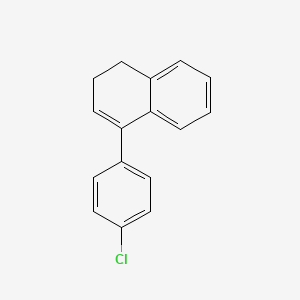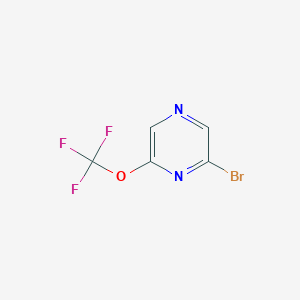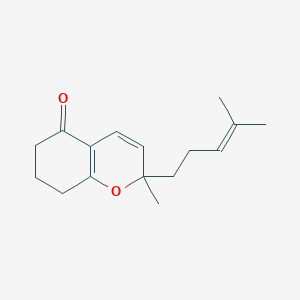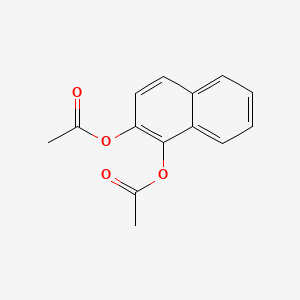
1,2-Diacetoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diacetoxynaphthalene is an organic compound with the molecular formula C14H12O4. It is a derivative of naphthalene, where two acetoxy groups are attached to the 1 and 2 positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diacetoxynaphthalene can be synthesized through several methods. One common approach involves the acetylation of 1,2-dihydroxynaphthalene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Diacetoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-naphthoquinone.
Reduction: Reduction reactions can convert it back to 1,2-dihydroxynaphthalene.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: 1,2-naphthoquinone
Reduction: 1,2-dihydroxynaphthalene
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Diacetoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving naphthalene derivatives.
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 1,2-Diacetoxynaphthalene involves its interaction with various molecular targets. For instance, in biological systems, it can undergo enzymatic hydrolysis to form 1,2-dihydroxynaphthalene, which can then participate in redox reactions. These reactions may involve the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydroxynaphthalene
- 1,4-Diacetoxynaphthalene
- 1,4-Dihydroxynaphthalene
Uniqueness
1,2-Diacetoxynaphthalene is unique due to its specific acetoxy substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and other naphthalene derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
6336-79-4 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(1-acetyloxynaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-8-7-11-5-3-4-6-12(11)14(13)18-10(2)16/h3-8H,1-2H3 |
InChI Key |
YLAVAANBVJPQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



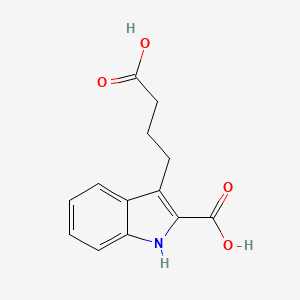
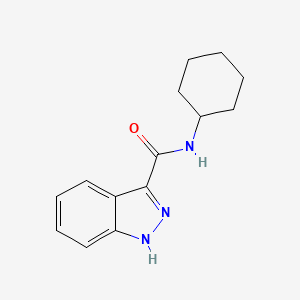
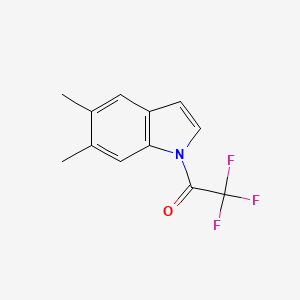
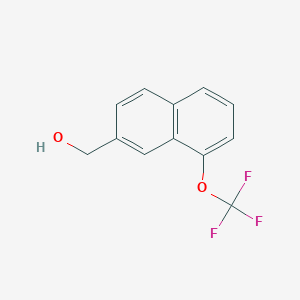
![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)



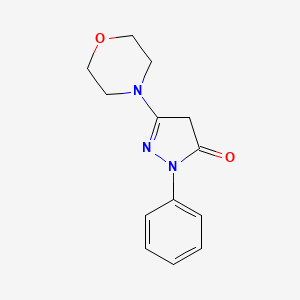
![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)
